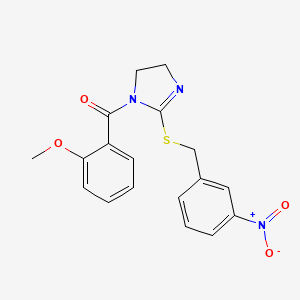

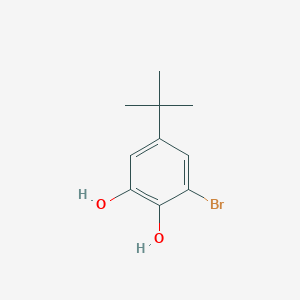

![molecular formula C10H7N3O2S B2982085 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379247-04-8](/img/structure/B2982085.png)

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

Thieno[2,3-d]pyrimidin-4(3H)-ones represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The synthesis often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using X-ray crystal structure analysis . This technique allows for the determination of the exact spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions to form different derivatives. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown potential anti-cancer activities . They were designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . These compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . One of the compounds exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Cell Cycle Arrest Induction

Further studies revealed that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in MCF-7 cancer cells . This is a crucial step in the treatment of cancer as it prevents the cancer cells from dividing and growing.

Apoptosis Induction

Apoptosis, or programmed cell death, was stimulated by these compounds by increasing BAX (a pro-apoptotic protein) and decreasing Bcl-2 (an anti-apoptotic protein) . Additionally, these compounds significantly raised the levels of caspase-8 and caspase-9, which are key players in the apoptosis pathway .

Endothelin Receptor Antagonism

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been found to act as nonpeptide endothelin receptor antagonists . Endothelins are proteins that constrict blood vessels and raise blood pressure. By antagonizing these receptors, these compounds could potentially be used in the treatment of conditions like hypertension and other cardiovascular diseases .

Anti-Mycobacterial Activity

Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . This suggests potential applications in the development of new antitubercular agents .

Drug Development

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . These studies are crucial in the early stages of drug discovery to assess the safety and efficacy of new compounds .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has also been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis.

Mode of Action

It is known to inhibit the growth of mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . It is also suggested that the compound interacts with the acetyl-CoA carboxylase enzyme, potentially disrupting fatty acid biosynthesis .

Biochemical Pathways

The compound likely affects the fatty acid biosynthesis pathway by interacting with the acetyl-CoA carboxylase enzyme . This disruption could lead to a decrease in the production of essential fatty acids, affecting the growth and survival of the bacteria.

Pharmacokinetics

Its antimycobacterial activity suggests that it may have sufficient bioavailability to reach its target organisms .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that it may be effective in inhibiting the growth of these bacteria, potentially leading to a decrease in the severity of tuberculosis infections.

Propiedades

IUPAC Name |

3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCWMBNIYAEFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC3=C2C(=O)N(C=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328053 | |

| Record name | 3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

379247-04-8 | |

| Record name | 3-amino-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2982014.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2982017.png)

![N,N-diisopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982018.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2982021.png)

![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)